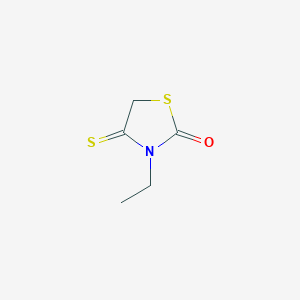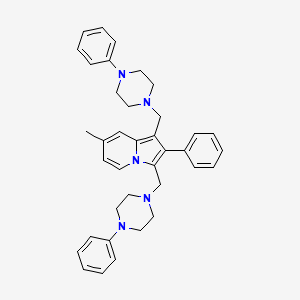
3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one is a heterocyclic compound featuring a five-membered ring structure with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, known for its diverse biological activities and significant pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one typically involves the reaction of primary amines with carbon disulfide and dialkyl maleates. This three-component condensation reaction yields the corresponding alkyl derivatives . Another method involves the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature, followed by treatment with oxalyl chloride in dry acetonitrile at 70°C .
Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to improve the efficiency and environmental sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolidinones.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase and aldose reductase, leading to its neuroprotective and anti-diabetic effects . Additionally, it can induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
- 4-Oxo-2-thioxo-1,3-thiazolidine-3-carboxylic acid
- 2-Methylidene-1,3-thiazolidin-4-one
- 5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl derivatives
Uniqueness: 3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one stands out due to its unique combination of sulfur and nitrogen atoms in the thiazolidine ring, which enhances its pharmacological properties. Its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects, make it a highly valuable compound in scientific research and drug development .
Eigenschaften
CAS-Nummer |
63114-61-4 |
|---|---|
Molekularformel |
C5H7NOS2 |
Molekulargewicht |
161.3 g/mol |
IUPAC-Name |
3-ethyl-4-sulfanylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C5H7NOS2/c1-2-6-4(8)3-9-5(6)7/h2-3H2,1H3 |
InChI-Schlüssel |
AYIRFLKDGXPLOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=S)CSC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]butan-1-ol](/img/structure/B13941672.png)













